molecular formula C14H17N3O B5793427 3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine

Numéro de catalogue B5793427
Poids moléculaire: 243.30 g/mol
Clé InChI: SVHFBBUSUJCBIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CP-868,596 and is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

Mécanisme D'action

CP-868,596 works by binding to the ATP binding site of 3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine tyrosine kinase, which inhibits the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and proliferation, which is a key characteristic of cancer cells.
Biochemical and Physiological Effects
CP-868,596 has been found to have significant biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CP-868,596 has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

CP-868,596 has several advantages for lab experiments. The compound is highly selective for 3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine tyrosine kinase, which allows for specific targeting of cancer cells. CP-868,596 has also been found to have good pharmacokinetic properties, which makes it a promising candidate for further development. However, the limitations of CP-868,596 include its potential toxicity and the development of drug resistance in cancer cells.

Orientations Futures

There are several future directions for the study of CP-868,596. One potential direction is the development of combination therapies that include CP-868,596 and other cancer drugs. Another direction is the study of the pharmacokinetics and pharmacodynamics of CP-868,596 in clinical trials. Additionally, the study of the mechanisms of drug resistance in cancer cells could lead to the development of new therapies that overcome this limitation. Overall, CP-868,596 has significant potential for the treatment of cancer and warrants further study in the field of scientific research.

Méthodes De Synthèse

The synthesis of CP-868,596 involves the reaction of 2-cyclopentylethylamine with 2-bromo-5-chloropyridine to form 3-(2-cyclopentylethyl)-5-chloropyridine. This intermediate is then reacted with sodium azide and copper (I) iodide to form 3-(2-cyclopentylethyl)-5-azidopyridine. Finally, the compound is reacted with ethyl chloroformate and triethylamine to form 3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine.

Applications De Recherche Scientifique

CP-868,596 has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to be a potent inhibitor of 3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine tyrosine kinase, which is a key target for cancer therapy. CP-868,596 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lung cancer, breast cancer, and pancreatic cancer.

Propriétés

IUPAC Name

5-(2-cyclopentylethyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-5-11(4-1)7-8-13-16-14(17-18-13)12-6-3-9-15-10-12/h3,6,9-11H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHFBBUSUJCBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.